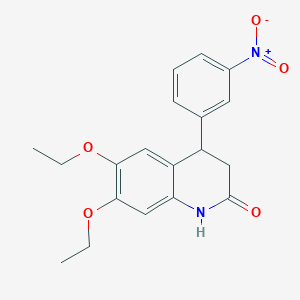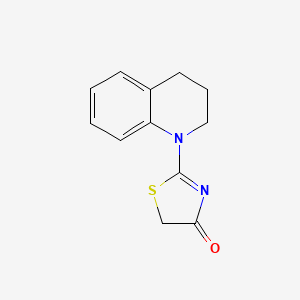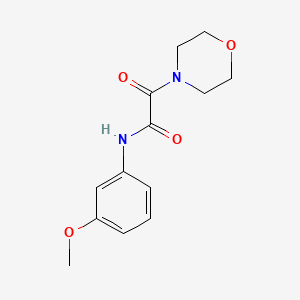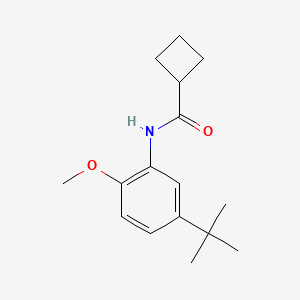
6,7-diethoxy-4-(3-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one
Overview
Description
6,7-diethoxy-4-(3-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one: is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of ethoxy groups at positions 6 and 7, a nitrophenyl group at position 4, and a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-diethoxy-4-(3-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 6,7-diethoxy-3,4-dihydroquinoline with 3-nitrobenzaldehyde under acidic conditions, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents such as ethanol or xylene and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
6,7-diethoxy-4-(3-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-diethoxy-4-(3-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in the treatment of neurological disorders and cancers.
Materials Science: Investigation as a component in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: Used as a probe in studying enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 6,7-diethoxy-4-(3-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The nitrophenyl group may play a crucial role in binding interactions, while the quinoline core can facilitate the compound’s integration into biological systems.
Comparison with Similar Compounds
Similar Compounds
- 6,7-dimethoxy-4-(3-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one
- 6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one
- 6,7-diethoxy-4-(3-aminophenyl)-3,4-dihydroquinolin-2(1H)-one
Uniqueness
6,7-diethoxy-4-(3-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one is unique due to the specific positioning of the ethoxy and nitrophenyl groups, which can influence its chemical reactivity and biological activity. The presence of the nitrophenyl group at position 4 distinguishes it from other similar compounds, potentially offering unique binding properties and reactivity.
Properties
IUPAC Name |
6,7-diethoxy-4-(3-nitrophenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-3-25-17-9-15-14(12-6-5-7-13(8-12)21(23)24)10-19(22)20-16(15)11-18(17)26-4-2/h5-9,11,14H,3-4,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVRWMVTOHRERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-[2-(4-bromophenoxy)ethoxy]-5-chloroquinoline](/img/structure/B4695567.png)

![4-{[1-(3-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4695579.png)

![N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(3,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4695595.png)

![N-(diphenylmethyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4695619.png)
![3-{[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}-1(3H)-ISOBENZOFURANONE](/img/structure/B4695625.png)
![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thiophene-2-carboxamide](/img/structure/B4695628.png)
![1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene)](/img/structure/B4695637.png)
